
Diisobutyl Phthalate-d4
Overview
Description
Diisobutyl Phthalate-d4 is a deuterated form of Diisobutyl Phthalate, a phthalate ester. It is commonly used as an analytical standard in various scientific research applications. The deuterium atoms replace the hydrogen atoms in the benzene ring, making it useful for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisobutyl Phthalate-d4 is synthesized through the esterification of deuterated isobutanol and phthalic anhydride. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Diisobutyl Phthalate-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid and isobutyl alcohol.
Reduction: Reduction reactions can convert it back to the corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products Formed:
Oxidation: Phthalic acid and isobutyl alcohol.
Reduction: Isobutanol and phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Diisobutyl Phthalate-d4 is widely used in scientific research, including:
Chemistry: It serves as an internal standard in NMR spectroscopy and mass spectrometry for the quantification of phthalates in complex mixtures.
Biology: It is used in metabolic studies to trace the degradation pathways of phthalates in biological systems.
Medicine: It aids in the study of phthalate exposure and its effects on human health.
Mechanism of Action
Diisobutyl Phthalate-d4 exerts its effects primarily through its interaction with biological molecules. It can be absorbed via oral ingestion and dermal exposure. Once inside the body, it is metabolized to monoisobutyl phthalate, which can further undergo oxidation and conjugation reactions. These metabolites can interact with various molecular targets, including enzymes and receptors, leading to potential biological effects .
Comparison with Similar Compounds
Diisobutyl Phthalate: The non-deuterated form, commonly used as a plasticizer.
Dibutyl Phthalate: Another phthalate ester with similar properties but different alkyl chain length.
Bis(2-ethylhexyl) Phthalate: A phthalate ester with longer alkyl chains, used as a plasticizer in various applications.
Uniqueness: Diisobutyl Phthalate-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful in analytical applications. The deuterium atoms provide distinct NMR signals and mass spectrometry peaks, allowing for precise quantification and analysis in complex mixtures .
Biological Activity
Diisobutyl phthalate-d4 (DIBP-d4) is a deuterated form of diisobutyl phthalate (DIBP), a phthalate ester commonly used as a plasticizer. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article delves into the biological activities associated with DIBP-d4, including its mechanisms of action, toxicological effects, and relevant case studies.
Chemical Structure and Properties
DIBP-d4 has the chemical formula C₆H₄(C₄H₉)₂O₂ and is characterized by the presence of four deuterium atoms, which makes it useful in tracing studies. The structure facilitates its interaction with biological systems, particularly through receptor activation pathways.
1. Receptor Activation
DIBP-d4 primarily exerts its biological effects through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This receptor is involved in the regulation of fatty acid storage and glucose metabolism. Upon binding to DIBP-d4, PPARγ forms a heterodimer with retinoid X receptor (RXR), which then interacts with specific DNA sequences to regulate gene expression related to metabolism and inflammation .
2. Cytotoxicity and Genotoxicity
Research indicates that exposure to DIBP-d4 can lead to cytotoxic effects on various cell types. In vitro studies have demonstrated that DIBP-d4 can induce oxidative stress by activating glutathione S-transferase while inhibiting antioxidant enzymes such as superoxide dismutase and catalase . This imbalance can lead to cellular damage and apoptosis.
1. Reproductive Toxicity
DIBP-d4 has been linked to adverse reproductive outcomes in both animal models and human studies. Prenatal exposure has been associated with developmental abnormalities in male reproductive systems, including decreased testicular weight and impaired spermatogenesis . The disruption of cytokine signaling pathways, particularly involving tumor necrosis factor receptors, has also been noted as a mechanism contributing to these reproductive effects .
2. Endocrine Disruption
As an endocrine disruptor, DIBP-d4 can interfere with hormone signaling. Studies have shown that it can upregulate prolactin levels while downregulating certain receptors involved in reproductive health, leading to potential long-term effects on fertility .
Case Study 1: Human Exposure via Medical Devices
A study documented the leaching of phthalates, including DIBP-d4, from medical supplies into fluids used in clinical settings. The findings revealed significant concentrations of DIBP-d4 leaching into IV fluids, raising concerns about patient exposure during medical treatments . The highest recorded leaching was from urine collection devices for newborns, highlighting a vulnerable population at risk.
Case Study 2: Environmental Impact on Aquatic Life
In aquatic environments, DIBP-d4 exposure has been shown to affect species such as Danio rerio (zebrafish). Research indicated alterations in reproductive behaviors and developmental anomalies in larvae exposed to environmentally relevant concentrations of DIBP-d4 . These findings underscore the compound's impact beyond human health, affecting biodiversity.
Data Summary
The following table summarizes key findings related to the biological activity of DIBP-d4:
Q & A
Basic Research Questions
Q. How is Diisobutyl Phthalate-d4 (DIBP-d4) utilized as an internal standard in phthalate analysis?
DIBP-d4 is a deuterated isotopologue of diisobutyl phthalate (DiBP), making it ideal for isotope dilution mass spectrometry (IDMS). Its near-identical chemical behavior to non-deuterated DiBP allows for precise quantification in complex matrices (e.g., environmental or biological samples). For example, in GC-MS analysis under selected ion monitoring (SIM) mode, DIBP-d4 compensates for matrix effects and instrument variability by serving as a surrogate. Recovery rates are calculated by comparing spiked DIBP-d4 levels pre- and post-extraction, ensuring method accuracy .
Q. What methodological steps ensure accurate quantification of DIBP-d4 in environmental samples?
Key steps include:
- Extraction Optimization : Use dichloromethane or hexane for liberating phthalates from polymeric matrices, with stirring rates (~2000 rpm) and extended extraction times (24 hours) to maximize recovery .
- Instrument Calibration : Employ SIM mode in GC-MS to target specific ion fragments (e.g., m/z 149 for phthalates and m/z 153 for DIBP-d4), minimizing background noise .
- QA/QC Protocols : Include blank samples, certified reference materials (CRMs), and replicate analyses to validate precision (<10% RSD) .
Q. What physicochemical properties of DIBP-d4 are critical for experimental design?
- Molecular Weight : 282.37 g/mol (deuterated aromatic ring reduces interference in MS fragmentation) .
- Density : 1.039 g/mL at 25°C, influencing solvent compatibility in extractions .
- Boiling Point : 327°C, requiring high-temperature GC columns for vaporization . These properties guide solvent selection, column specifications, and stability assessments during method development.
Advanced Research Questions
Q. How can read-across strategies address data gaps in DIBP-d4 toxicokinetics?
Diisobutyl esters (e.g., diisobutyl succinate/glutarate) lack toxicity data, prompting read-across from structurally similar dimethyl esters. For example:
- Metabolic Pathway Alignment : Both diisobutyl and dimethyl esters are hydrolyzed by carboxylesterases to dicarboxylic acids (e.g., phthalic acid) in nasal mucosa, enabling extrapolation of toxicity endpoints .
- Limitations : Branching in diisobutyl groups may alter absorption rates compared to linear esters, requiring in vitro validation using hepatic microsomal assays .
Q. What challenges arise in validating analytical methods using deuterated phthalates like DIBP-d4?
- Deuterium Exchange : Prolonged storage or acidic conditions may cause H-D exchange, altering the m/z ratio and compromising quantification. Mitigation involves pH-neutral storage and avoiding proton-donor solvents .
- Matrix Effects : Co-eluting contaminants in environmental samples (e.g., humic acids) can suppress ionization. Use matrix-matched calibration curves and post-column infusion to identify interferences .
Q. How can researchers resolve contradictory recovery rates of DIBP-d4 in complex matrices?
Contradictions often stem from:
- Solvent Polarity Mismatches : Non-polar solvents (hexane) may underperform in extracting DIBP-d4 from hydrophilic matrices. Optimize with solvent mixtures (e.g., hexane:acetone, 1:1) .
- Degradation During Analysis : Electro-Fenton oxidation studies show DIBP degradation under acidic conditions (pH 3). Stabilize samples with Na₂SO₃ to prevent oxidation . Statistical tools like multivariate regression can isolate variables affecting recovery (e.g., pH, temperature) .
Methodological Notes
- Data Contradiction Analysis : Use ANOVA to compare recovery rates across labs, identifying outliers due to protocol deviations (e.g., extraction time, column type) .
- Advanced Instrumentation : High-resolution LC-MS/MS improves specificity for DIBP-d4 in metabolomic studies, distinguishing it from isobaric interferences .
Properties
IUPAC Name |
bis(2-methylpropyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-11(2)9-19-15(17)13-7-5-6-8-14(13)16(18)20-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3/i5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWAVDBGNNKXQV-KDWZCNHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(C)C)C(=O)OCC(C)C)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745737 | |
Record name | Bis(2-methylpropyl) (~2~H_4_)benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
358730-88-8 | |
Record name | Bis(2-methylpropyl) (~2~H_4_)benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 358730-88-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.